![molecular formula C₃₅H₄₉N₁₁O₉S₂ B1663642 依替巴肽 CAS No. 188627-80-7](/img/structure/B1663642.png)
依替巴肽
描述
Eptifibatide is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class . It is a synthetic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake . It is used to prevent blood clots from forming in the arteries of the heart after certain types of chest pain and heart attacks .
Synthesis Analysis
Eptifibatide is synthesized using a multigram-scale microwave-assisted solid-phase peptide synthesizer . The process consists of 5 steps: automated microwave-assisted solid-phase synthesis of eptifibatide linear precursor; cleavage from the resin with concomitant amino acid side-chains deprotection; disulfide-bond formation in solution; purification by flash column chromatography; ion-exchange solid-phase extraction .Molecular Structure Analysis
Eptifibatide is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics . It has a molecular formula of C35H49N11O9S2 .Chemical Reactions Analysis
Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .Physical And Chemical Properties Analysis
Eptifibatide has a molecular weight of 832.4 . It is soluble in DMSO .科学研究应用
心血管疾病
依替巴肽主要用于治疗急性冠脉综合征(ACS)。 它是一种糖蛋白IIb/IIIa抑制剂,能阻断血小板活化和聚集的通路 。这种机制对于预防管腔内血栓形成至关重要,而管腔内血栓形成会导致冠状动脉阻塞,进而引起不稳定型心绞痛和心肌梗死等疾病。
经皮冠状动脉介入治疗 (PCI)
在PCI治疗中,依替巴肽是一种辅助治疗。 它用于管理并发症,如支架血栓形成,尤其是在高风险患者中,这些患者在支架内出现缓慢或无血流,或血栓负荷较高 。它在改善PCI治疗期间患者预后方面作用显著。
缺血性脑卒中
依替巴肽在急性缺血性脑卒中治疗方面显示出希望,尤其是在存在串联闭塞的患者中 。它用于在球囊血管成形术后改善脑血流,并与支架植入联合使用。该药物的短半衰期和抗血小板特性使其成为管理这些复杂病例的宝贵工具。
颈动脉支架植入术
在涉及颈动脉支架植入术的治疗中,依替巴肽用于预防血栓栓塞事件。 它对颈动脉狭窄患者特别有益,因为它有助于维持支架的通畅性,并降低卒中风险 。
颅内动脉瘤支架植入术
与颈动脉支架植入术类似,依替巴肽在颅内动脉瘤支架植入术中发挥作用。 通过抑制血小板聚集,它有助于防止支架周围形成血栓,这对于动脉瘤的管理至关重要 。
败血症休克
虽然不是主要适应症,但依替巴肽因其在败血症休克中的潜在益处而受到关注。 它的抗血小板活性可能有助于改善败血症患者的微循环血流,但需要进一步研究以确定其在这方面的有效性 。
心源性休克
在心源性休克中,心源性休克通常伴随严重的心脏事件,依替巴肽可以用于降低进一步血栓形成并发症的风险。 它的作用在于确保血小板聚集不会加重已经很严重的情况 。
基于肽的疗法研究与开发
除了临床应用之外,依替巴肽在新型基于肽的疗法研究与开发方面也具有重要意义。 它的结构和功能可以作为开发具有类似或更佳治疗特征的新药物的模型 。
作用机制
Target of Action
Eptifibatide, also known as Integrelin, is a peptide-based antagonist that primarily targets the glycoprotein IIb/IIIa on human platelets . This glycoprotein plays a crucial role in platelet aggregation, a process integral to the formation of blood clots .
Mode of Action
Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor on platelets . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the glycoprotein, thereby inhibiting platelet aggregation . The inhibition occurs in a dose- and concentration-dependent manner .
Biochemical Pathways
The action of Eptifibatide affects the biochemical pathways involved in platelet activation and aggregation . By blocking the glycoprotein IIb/IIIa receptor, Eptifibatide disrupts the final common pathway for platelet cross-linking, which is essential for thrombus formation . This blockage can be initiated by the activation of G protein-coupled receptors by soluble agonists such as ADP, epinephrine, thromboxane A2, and thrombin .
Result of Action
The primary molecular and cellular effect of Eptifibatide’s action is the profound inhibition of platelet aggregation . This effect is selective and reversible, and it significantly reduces the risk of thrombosis, a key factor in acute coronary syndromes .
Action Environment
安全和危害
When handling Eptifibatide, one should avoid breathing mist, gas or vapours. It is also advised to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
属性
IUPAC Name |
2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKPOZZJODAYPZ-LROMGURASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046673 | |
Record name | Eptifibatide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner. | |
Record name | Eptifibatide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
188627-80-7 | |
Record name | Eptifibatide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188627807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eptifibatide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eptifibatide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eptifibatide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPTIFIBATIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8320J834 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Eptifibatide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。